Elevated Lipophilicity (LogP) Compared to Des-methyl and Primary Amine Analogs Drives Differential Membrane Partitioning
The target compound exhibits a computed LogP of 3.50, which is substantially higher than the close structural analog 4-[(heptan-4-yl)amino]pentan-1-ol (LogP 2.71), representing a 0.79 log unit difference in predicted partition coefficient . This difference, driven by the additional methyl group on the pentanol backbone, indicates over a 6-fold higher affinity for hydrophobic environments. Furthermore, the primary amino alcohol L-leucinol has a LogP of approximately 1.1, confirming that N-alkylation with a branched heptyl group massively shifts the lipophilicity profile [1].
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.50 (computed) |
| Comparator Or Baseline | Comparator 1: 4-[(Heptan-4-yl)amino]pentan-1-ol (LogP 2.71). Comparator 2: L-Leucinol (LogP ~1.1) |
| Quantified Difference | ΔLogP = +0.79 vs. Comparator 1; ΔLogP = +2.4 vs. Comparator 2 |
| Conditions | Computed LogP values from vendor technical datasheets (Fluorochem, Leyan). L-Leucinol LogP estimated from known databases. |
Why This Matters
For assays involving cell membranes, a 6-fold difference in lipophilicity can dramatically alter compound bioavailability, non-specific binding, and observed IC50 values, making the target compound the only suitable choice for probing hydrophobic target pockets where des-methyl or primary amine analogs fail.
- [1] PubChem. L-Leucinol. CID 24882183. Molecular Weight 117.19. XLogP3-AA 1.1. Accessed 2026. View Source
